molecular formula C9H17O6P B12638933 Pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo-

Pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo-

Cat. No.: B12638933
M. Wt: 252.20 g/mol
InChI Key: GIVGRVAGGJEBEF-UHFFFAOYSA-N
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Description

Pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo- is an organic compound with a complex structure that includes a pentanoic acid backbone, a diethoxyphosphinyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo- typically involves the introduction of the diethoxyphosphinyl group and the keto group onto the pentanoic acid backbone. One common method involves the reaction of pentanoic acid derivatives with diethyl phosphite under controlled conditions to introduce the diethoxyphosphinyl group. The keto group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The diethoxyphosphinyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo- exerts its effects involves its interaction with specific molecular targets. The diethoxyphosphinyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The keto group can also participate in various biochemical reactions, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Valeric acid (Pentanoic acid): A simpler compound with a similar backbone but lacking the diethoxyphosphinyl and keto groups.

    Hexanoic acid: Another carboxylic acid with a longer carbon chain.

    Butyric acid: A shorter-chain carboxylic acid with different properties.

Uniqueness

Pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo- is unique due to the presence of both the diethoxyphosphinyl and keto groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-diethoxyphosphoryl-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O6P/c1-3-14-16(13,15-4-2)7-8(10)5-6-9(11)12/h3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVGRVAGGJEBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)CCC(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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